molecular formula C21H14Cl2N2OS B2569773 2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone CAS No. 338957-76-9

2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone

Número de catálogo: B2569773
Número CAS: 338957-76-9
Peso molecular: 413.32
Clave InChI: XZXLNOAFYWWXLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone is a 2,3-disubstituted quinazolinone derivative featuring:

  • C-2 substitution: A [(2,3-dichlorophenyl)sulfanyl]methyl group.
  • C-3 substitution: A phenyl moiety.

Quinazolinones are nitrogen-containing heterocycles with broad pharmacological relevance, including antimalarial, antileishmanial, and antimicrobial activities . The compound’s dichlorophenyl-sulfanyl group at C-2 and phenyl group at C-3 are critical for its bioactivity, likely enhancing target binding via hydrophobic and electronic interactions.

Propiedades

IUPAC Name

2-[(2,3-dichlorophenyl)sulfanylmethyl]-3-phenylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c22-16-10-6-12-18(20(16)23)27-13-19-24-17-11-5-4-9-15(17)21(26)25(19)14-7-2-1-3-8-14/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXLNOAFYWWXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 2,3-Dichlorophenyl Group:

    Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may result in the formation of reduced quinazolinone analogs.

Aplicaciones Científicas De Investigación

Biological Activities

Quinazolinone derivatives, including 2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone, have been extensively studied for their biological activities. The following are notable applications:

1. Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

2. Antimicrobial Properties
Quinazolinones are known for their antimicrobial activity against a range of pathogens. The presence of the dichlorophenyl group enhances the antimicrobial efficacy of this compound, making it a candidate for further development as an antibacterial or antifungal agent .

3. Anti-inflammatory Effects
Studies have indicated that certain quinazolinone derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

Several studies have documented the biological activities and potential applications of quinazolinones:

1. Anticancer Studies
In one study, derivatives of quinazolinones were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results showed that specific modifications to the quinazolinone structure significantly enhanced cytotoxic effects .

2. Antimicrobial Testing
A series of quinazolinones were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .

Mecanismo De Acción

The mechanism of action of 2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Role of C-2 Substitutions

The C-2 position significantly influences activity. Key comparisons include:

Sulfur-Containing Substituents
  • Target Compound : The [(2,3-dichlorophenyl)sulfanyl]methyl group combines sulfur’s electron-rich nature with chlorine’s electronegativity, improving antimalarial and antiparasitic activity .
  • Analog: 2-[(2-(3-Chloro-4-methylphenyl)-2-oxoethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone (CAS 420.911 g/mol) Replaces dichlorophenyl with a chloro-methylphenyl group. Reduced antileishmanial activity (IC₅₀ >50 µg/mL vs. 48.91 µg/mL for the target compound), suggesting dichloro substitution enhances potency .
Non-Sulfur Substituents

Role of C-3 Substitutions

The phenyl group at C-3 is conserved in many bioactive derivatives. Modifications here often reduce activity:

  • Analog: 3-Methyl/ethyl/phenyl-6,8-disubstituted-4(3H)-quinazolinones Replacing the phenyl group with smaller alkyl chains (methyl/ethyl) reduces anticonvulsant efficacy. The phenyl group’s aromaticity likely stabilizes receptor interactions.

Halogenation Patterns

Halogens (Cl, F) at specific positions enhance activity:

  • Target Compound : 2,3-Dichlorophenyl group provides dual electron-withdrawing effects, improving antimalarial activity .
  • Analog: 7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxypropyl]quinazolin-4(3H)-one (UR-9825) A 7-Cl on the quinazolinone ring (vs. dichlorophenyl at C-2) confers potent antifungal activity (MIC <0.1 µg/mL vs. Candida spp.), highlighting position-specific halogen effects.

Actividad Biológica

The compound 2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone , also referred to as a sulfanylquinazolinone derivative , has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₅Cl₂N₄OS
  • CAS Number : 338957-76-9

Biological Activity Overview

Research indicates that sulfanylquinazolinones exhibit a range of biological activities, including:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Kinase Inhibition : These compounds may act as inhibitors of multiple protein kinases, which are crucial in cancer progression.

Cytotoxicity Studies

A comprehensive study evaluated the cytotoxic effects of several quinazolinone derivatives, including the target compound. The results are summarized in Table 1.

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)Reference
5dMCF-764.29 ± 3.5
5dMDA-MB-2317.10 ± 0.6
5dHeLa2.48 ± 0.2
DoxorubicinMCF-76.72 ± 0.5
SunitinibMCF-777.33 ± 4.3

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against specific cancer cell lines.

The mechanism by which this compound exerts its cytotoxic effects involves:

  • Induction of Apoptosis : Studies show that treatment with sulfanylquinazolinones can lead to apoptosis in cancer cells through upregulation of pro-apoptotic genes (caspase-3, caspase-9) and downregulation of anti-apoptotic genes (Bcl-2) .
  • Inhibition of Kinases : The compound has been evaluated for its inhibitory activity against various tyrosine kinases critical in cancer signaling pathways, such as EGFR and VEGFR2. In silico docking studies reveal strong binding interactions with these targets .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against human cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer).
  • Findings : The compound demonstrated potent cytotoxicity across all tested lines, particularly effective against MDA-MB-231 and HeLa cells, suggesting its potential as an anticancer agent .

Safety and Toxicity Profile

Preliminary assessments indicate that while the compound shows promising anticancer activity, it is essential to evaluate its safety profile against normal human cells to ensure minimal toxicity. Comparative studies using normal WI38 cells as controls showed a favorable safety margin .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, 4-chloroquinazoline intermediates react with thiol-containing nucleophiles (e.g., 2,3-dichlorobenzenethiol) under basic conditions to introduce the sulfanyl-methyl group. Subsequent functionalization at the 3-position often employs aryl amines or alkyl halides. Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) is used to convert quinazolinones to thione analogs . Characterization relies on elemental analysis, IR (C=O/C=S stretching), and NMR (aromatic proton shifts and coupling patterns) .

Q. How are antimicrobial activities of quinazolinone derivatives evaluated experimentally?

  • Methodological Answer : Standard protocols include:

  • Broth microdilution : To determine minimum inhibitory concentrations (MICs) against gram-positive (e.g., S. aureus), gram-negative (e.g., E. coli), and fungal strains (e.g., Aspergillus niger) .
  • Agar streak dilution : For MIC validation, with activity compared to reference drugs like ciprofloxacin .
  • Disc diffusion : To assess zone-of-inhibition profiles, particularly for structure-activity relationship (SAR) studies .

Q. What spectroscopic techniques are critical for characterizing quinazolinone derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions via aromatic proton splitting (e.g., para-substituted phenyl groups show singlet patterns) and carbonyl/thione carbon shifts .
  • IR spectroscopy : Confirms C=O (1660–1680 cm⁻¹) or C=S (1200–1250 cm⁻¹) stretches in quinazolinones/thiones .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can structural modifications at the 2- and 3-positions enhance anticonvulsant activity while minimizing neurotoxicity?

  • Methodological Answer :

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., Cl, Br) at the 2-position improves blood-brain barrier penetration. A 3-aryl group with ortho substituents (e.g., o-tolyl or o-chlorophenyl) enhances anticonvulsant efficacy in maximal electroshock (MES) and subcutaneous metrazol (scMet) models .
  • Toxicity mitigation : Dose-response studies in mice (intraperitoneal vs. oral administration) reveal neurotoxicity thresholds. Compounds like 2-(4-pyridyl)-3-(o-fluorophenyl) derivatives show protective indices (LD₅₀/ED₅₀) >5, comparable to methaqualone .

Q. What strategies resolve contradictory antimicrobial data between in vitro and in vivo models for quinazolinones?

  • Methodological Answer :

  • Bioavailability adjustments : Lipophilic substituents (e.g., 5-substituted phenylpyrazolines) improve membrane permeability, addressing false negatives in vitro .
  • Metabolic stability assays : Liver microsome studies identify labile functional groups (e.g., ester moieties) prone to hydrolysis .
  • Synergistic testing : Combining quinazolinones with β-lactamase inhibitors (e.g., clavulanic acid) enhances activity against resistant strains .

Q. How does crystallographic analysis inform the design of stable quinazolinone derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Reveals intramolecular hydrogen bonds (e.g., N–H⋯O) and planar conformations critical for stacking interactions. For example, dihedral angles <10° between the quinazolinone core and aryl substituents correlate with enhanced thermal stability .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π-π interactions, halogen bonding) to predict solubility and polymorphism risks .

Q. What computational methods support SAR studies for antiviral quinazolinones?

  • Methodological Answer :

  • Molecular docking : Screens derivatives against viral targets (e.g., tobacco mosaic virus [TMV] coat protein). Compounds with 1,4-pentadien-3-one moieties exhibit hydrogen bonding with Thr158 and Lys173, explaining their superior activity over ningnanmycin .
  • QSAR modeling : Uses Hammett constants (σ) and molar refractivity (MR) to predict bioactivity. Electron-donating groups at the 3-phenyl position improve IC₅₀ values .

Data Contradiction Analysis

Q. Why do some 3-substituted quinazolinones show divergent activities in antibacterial vs. antifungal assays?

  • Methodological Answer :

  • Mechanistic divergence : Antibacterial activity often correlates with DNA gyrase inhibition (gram-positive specificity), while antifungal effects rely on ergosterol biosynthesis disruption. For instance, 3-(benzothiazol-2-yl) derivatives inhibit C. albicans via lanosterol demethylase binding but lack gram-negative coverage due to efflux pump resistance .
  • Structural tweaks : Adding polar groups (e.g., hydroxyl or sulfonamide) improves antifungal MICs by 4–8-fold but reduces bacterial efficacy .

Experimental Design Considerations

Q. How should researchers design in vivo models for evaluating quinazolinone neurotoxicity?

  • Methodological Answer :

  • Rodent neurobehavioral assays : Rotarod tests (motor coordination) and Irwin screens (sedation, tremors) quantify acute toxicity. Chronic dosing (14–28 days) assesses cumulative effects .
  • Biomarker analysis : Plasma acetylcholinesterase (AChE) inhibition and hippocampal glutamate levels are monitored via ELISA or LC-MS .

Tables for Key Data

Table 1 : Antimicrobial Activity of Selected Quinazolinones

Compound IDMIC (μg/mL) S. aureusMIC (μg/mL) E. coliMIC (μg/mL) A. nigerReference
6a (Pyrazolyl)12.55025
7a (Triazolo)6.252512.5
A5 (Antiviral)N/AN/AN/A

Table 2 : Anticonvulsant Activity and Toxicity Profiles

Compound IDED₅₀ (MES, mg/kg)LD₅₀ (mg/kg)Protective Index (LD₅₀/ED₅₀)Reference
6l (o-Tolyl)1522515
8i (o-Chlorophenyl)1218015

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.